1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Historical Context and Significance of Fused Heterocycles in Medicinal Chemistry
Fused heterocyclic compounds, which consist of two or more joined rings where at least one is a heterocycle, represent a particularly important class of organic molecules. Their rigid structures and diverse functionalities have made them central to the development of a vast array of pharmaceuticals. Historically, the structural complexity and hydrogen-bonding capabilities of these molecules have allowed medicinal chemists to design drugs that mimic natural biomolecules, thereby modulating biological pathways with high specificity. mdpi.com This has led to their application in a wide range of therapeutic areas, including treatments for cancer, infectious diseases, and inflammatory conditions. mdpi.com The synthesis and modification of these fused systems are ongoing areas of intensive research, continually expanding the chemical space available for drug discovery programs. researchgate.net
The Pyrazolopyrimidine Core as a Privileged Scaffold
Structural Isomerism within the Pyrazolopyrimidine System
The versatility of the pyrazolopyrimidine scaffold is further enhanced by the existence of several structural isomers, which differ in the arrangement of nitrogen atoms within the fused bicyclic system. The four primary isomers are:
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-d]pyrimidine
Pyrazolo[1,5-a]pyrimidine (B1248293)
Pyrazolo[5,1-b]pyrimidine
Each isomeric core presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors, leading to distinct biological activity profiles. For example, while both pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines are extensively studied as kinase inhibitors, the specific targets and potencies of their derivatives can vary significantly. ekb.egscispace.com The synthesis and chemical manipulation of these isomers are critical aspects of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties. scispace.com
Overview of Research Trajectories for 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and Analogues
While comprehensive research on the specific molecule this compound is not extensively detailed in publicly available literature, the research trajectories of its close analogues provide significant insight into the potential of this chemical class. Investigations have primarily focused on modifying the substituents at the 1, 3, 5, and 7-positions of the pyrazolo[4,3-d]pyrimidine core to explore their therapeutic potential, particularly as kinase inhibitors and receptor antagonists.
Research into 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones, which are structurally analogous to the target compound, has identified these molecules as potent adenosine (B11128) A1 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the alkyl groups at the 1 and 3 positions, as well as substituents at the 5-position, significantly influences binding affinity. nih.gov
Another significant research avenue has been the development of pyrazolo[4,3-d]pyrimidines as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy. A novel CDK2 inhibitor with a pyrazolo[4,3-d]pyrimidine scaffold was synthesized as a bioisostere of the known inhibitor roscovitine (B1683857) and showed promising anticancer activity. scispace.com
More recent studies have focused on N1-methyl pyrazolo[4,3-d]pyrimidine derivatives as microtubule targeting agents. These compounds interfere with tubulin polymerization, a critical process in cell division, making them potent anticancer agents. The data below showcases the potent in vitro activity of a selected analogue from this class against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of a Representative N1-Methyl Pyrazolo[4,3-d]pyrimidine Analogue
| Cancer Cell Line | Description | GI50 (nM) |
|---|---|---|
| CCRF-CEM | Leukemia | 1.5 |
| HL-60(TB) | Leukemia | 1.1 |
| K-562 | Leukemia | 0.8 |
| MOLT-4 | Leukemia | 1.2 |
| RPMI-8226 | Leukemia | 1.3 |
| SR | Leukemia | 1.2 |
| A549/ATCC | Non-Small Cell Lung Cancer | 1.8 |
| HOP-92 | Non-Small Cell Lung Cancer | 1.3 |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.7 |
| NCI-H322M | Non-Small Cell Lung Cancer | 1.4 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.6 |
| NCI-H522 | Non-Small Cell Lung Cancer | 2.1 |
| COLO 205 | Colon Cancer | 1.4 |
| HCC-2998 | Colon Cancer | 1.8 |
| HCT-116 | Colon Cancer | 1.2 |
| HCT-15 | Colon Cancer | 1.6 |
| HT29 | Colon Cancer | 1.5 |
| KM12 | Colon Cancer | 1.4 |
| SW-620 | Colon Cancer | 1.5 |
| SF-295 | CNS Cancer | 1.7 |
| SNB-19 | CNS Cancer | 1.6 |
| SNB-75 | CNS Cancer | 2.2 |
| U251 | CNS Cancer | 1.4 |
| LOX IMVI | Melanoma | 1.7 |
| MALME-3M | Melanoma | 2.1 |
| M14 | Melanoma | 1.6 |
| SK-MEL-2 | Melanoma | >100 |
| SK-MEL-28 | Melanoma | >100 |
| SK-MEL-5 | Melanoma | 1.6 |
| UACC-257 | Melanoma | 1.8 |
| UACC-62 | Melanoma | 1.7 |
| IGROV1 | Ovarian Cancer | 1.4 |
| OVCAR-3 | Ovarian Cancer | 1.9 |
| OVCAR-4 | Ovarian Cancer | 1.5 |
| OVCAR-5 | Ovarian Cancer | 2.2 |
| OVCAR-8 | Ovarian Cancer | 1.6 |
| NCI/ADR-RES | Ovarian Cancer | 2.6 |
| SK-OV-3 | Ovarian Cancer | 2.1 |
| 786-0 | Renal Cancer | 1.3 |
| A498 | Renal Cancer | 1.7 |
| ACHN | Renal Cancer | 1.9 |
| CAKI-1 | Renal Cancer | 2.1 |
| RXF-393 | Renal Cancer | 1.6 |
| SN12C | Renal Cancer | 1.6 |
| TK-10 | Renal Cancer | 1.2 |
| UO-31 | Renal Cancer | 1.5 |
| PC-3 | Prostate Cancer | 1.5 |
| DU-145 | Prostate Cancer | 1.4 |
| MCF7 | Breast Cancer | 1.9 |
| MDA-MB-231/ATCC | Breast Cancer | 1.4 |
| HS 578T | Breast Cancer | 1.4 |
| BT-549 | Breast Cancer | 1.3 |
| T-47D | Breast Cancer | 2.0 |
| MDA-MB-468 | Breast Cancer | 1.7 |
Furthermore, the synthesis of various 1-methyl-3-propyl-5-substituted-pyrazolo[4,3-d]pyrimidin-7-amine analogues has been explored for their potential as therapeutic agents for acute lung injury by inhibiting nitric oxide (NO) production. The inhibitory activities of some of these compounds are presented below.
Table 2: Inhibitory Activity of 1-Methyl-3-propyl-pyrazolo[4,3-d]pyrimidine Analogues on NO Production
| Compound | Substituent at C5 | Substituent at C7 | NO Inhibition IC50 (µM) |
|---|---|---|---|
| Analogue 1 | 3,4,5-trimethoxyphenyl | N-isobutylamine | >10 |
| Analogue 2 | 3,4,5-trimethoxyphenyl | N-(3-morpholinopropyl)amine | >10 |
| Analogue 3 | (E)-styryl | N-(4-bromophenethyl)amine | 4.21 ± 0.25 |
| Analogue 4 | (E)-(2-(furan-2-yl)vinyl) | N-(4-bromophenethyl)amine | 3.89 ± 0.19 |
| Analogue 5 | (E)-(2-(furan-2-yl)vinyl) | N-sec-butylamine | >10 |
Data for Table 2 was adapted from a study on pyrazolo[4,3-d]pyrimidines as potential agents for acute lung injury. nih.gov
These research trajectories highlight the adaptability of the pyrazolo[4,3-d]pyrimidine scaffold. By systematically altering the substituents, researchers can target a diverse range of biological processes, from neurotransmission to cell cycle control and inflammatory responses. The exploration of compounds like this compound and its analogues is a testament to the enduring importance of this privileged scaffold in the ongoing quest for novel and effective medicines.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazolo[4,3-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-5-6(12(2)11-4)7(8)10-3-9-5/h3H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBQRFWTCXGISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CN=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299010 | |
| Record name | 1,3-dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51222-26-5 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51222-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC127467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Pyrazolo 4,3 D Pyrimidin 7 Amine Derivatives
Systemic Analysis of Substituent Effects on Biological Activity
The biological activity of pyrazolo[4,3-d]pyrimidin-7-amine derivatives is highly dependent on the nature and position of various substituents on the core structure. Modifications at the N-1 and N-3 positions of the pyrazole (B372694) ring, the 7-amino group, and peripheral positions of the pyrimidine (B1678525) ring have all been shown to significantly influence the pharmacological profile of these compounds.
N-methylation on the pyrazole ring of the pyrazolo[4,3-d]pyrimidine core is a critical determinant of biological activity. For instance, in a series of pyrazolo[4,3-d]pyrimidines designed as microtubule targeting agents, N1-methylation was a key structural feature. nih.gov The synthesis of these compounds often results in two regioisomers, and their separation and characterization are crucial for understanding their distinct activity profiles. nih.gov
Studies on related pyrazolopyrimidine scaffolds have also highlighted the importance of the substitution pattern on the pyrazole ring. For example, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones investigated for their antitubercular activity, the substituents on the pyrazole moiety were found to be essential for their biological effect. acs.org While direct SAR data for 1,3-dimethyl substitution on the pyrazolo[4,3-d]pyrimidin-7-amine core is limited in the provided search results, the consistent emphasis on the substitution pattern of the pyrazole ring across different therapeutic targets suggests that the presence and position of methyl groups, such as in 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, would significantly modulate its biological activity.
In a study of pyrazolo[4,3-d]pyrimidine derivatives as potential therapeutic agents for acute lung injury, various amine derivatives were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent on the 7-amino group significantly impacted the anti-inflammatory activity. For example, compounds with a substituted phenethylamino group at the 7-position showed potent inhibitory activity against the production of inflammatory cytokines. nih.gov
The following table summarizes the impact of different amine substituents on the inhibitory activity of pyrazolo[4,3-d]pyrimidine derivatives against NO production in RAW264.7 macrophages, as an indicator of anti-inflammatory activity.
| Compound | 7-Amine Substituent | IC50 (µM) for NO Inhibition |
| 4a | 4-Bromophenethylamino | 3.65 |
| 4b | 4-Fluorophenethylamino | 3.39 |
| 4e | 4-(Trifluoromethyl)phenethylamino | 2.64 |
| 4h | 3,4-Dimethoxyphenethylamino | 4.81 |
This data is derived from a study on pyrazolo[4,3-d]pyrimidine derivatives and is presented to illustrate the impact of amine substituents on biological activity. nih.gov
These findings underscore the importance of the electronic and steric properties of the substituent at the 7-amino position for achieving high target affinity.
In the development of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine (B11128) A1 receptor antagonists, various phenyl substituents were introduced at the 5-position. nih.gov The potency of these compounds was found to be highly dependent on the nature of the substituent on this phenyl ring. nih.gov This suggests that this position is crucial for interaction with the receptor binding site.
Similarly, in a series of pyrazolo[4,3-d]pyrimidine derivatives designed as microtubule targeting agents, a chlorine substitution at the 5-position was a key structural feature. nih.gov This, combined with various modifications on the 7-amino substituent, led to compounds with potent tubulin polymerization inhibitory activity and excellent anticancer potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models can aid in the rational design and optimization of new, more potent derivatives.
Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. For the pyrazolo[3,4-d]pyrimidine scaffold, which is closely related to the pyrazolo[4,3-d]pyrimidine core, pharmacophore models have been developed to guide the design of new inhibitors for various targets, such as VEGFR-2. nih.gov
These models often highlight the importance of the pyrazolopyrimidine core for forming key hydrogen bond interactions with the hinge region of kinases, a common target for this class of compounds. nih.gov The substituents at various positions are then modeled to optimize hydrophobic and other interactions within the ATP-binding pocket.
Predictive modeling, often based on QSAR, can be used to forecast the biological activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. For pyrazolo[4,3-d]pyrimidin-7-ones, a QSAR model was successfully developed that correlated the adenosine binding affinities of this series with a previously reported series of xanthine (B1682287) derivatives. nih.gov This model was able to correctly predict the potencies of new pyrazolo[4,3-d]pyrimidine derivatives, demonstrating the utility of such models in guiding lead optimization. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are another form of predictive modeling that is crucial for the development of drug candidates. For a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, in silico predictions of pharmacokinetic properties helped in the interpretation of their biological activity and guided further development. rsc.orgresearchgate.net
Stereochemical Considerations in Biological Efficacy
The three-dimensional arrangement of atoms within a drug molecule can have a profound impact on its interaction with biological targets. While extensive research has been conducted on various derivatives of the pyrazolo[4,3-d]pyrimidine core, specific studies focusing on the stereochemical aspects of this compound derivatives are not extensively detailed in currently available literature.
However, the principles of stereochemistry are fundamental to drug design. For derivatives of this compound that incorporate chiral centers, it is highly probable that the individual enantiomers or diastereomers would exhibit different biological activities. This difference arises from the specific steric and electronic interactions with the chiral environment of their biological targets, such as the active site of an enzyme or a receptor binding pocket.
For instance, if a substituent introduced at the 7-amino position or on the pyrazole or pyrimidine rings creates a stereocenter, the resulting (R) and (S) enantiomers would likely display differential potency, efficacy, and even safety profiles. One enantiomer may fit optimally into the binding site, leading to a strong therapeutic effect, while the other may bind weakly or not at all. In some cases, the less active isomer can contribute to off-target effects or be metabolized differently.
Future research into the stereoselective synthesis of chiral derivatives of this compound and the subsequent evaluation of the individual stereoisomers is crucial for a complete understanding of their SAR and for the development of more potent and selective therapeutic agents.
Ligand Efficiency and Drug-Likeness Assessment in Derivative Libraries
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful metric for comparing the potency of compounds with different sizes. For a hypothetical library of this compound derivatives, the LE would be calculated for each compound to identify those that exhibit potent binding to their target with a relatively low molecular weight.
Lipophilic Ligand Efficiency (LLE) is another important parameter that relates potency to lipophilicity (logP). High LLE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.
Drug-Likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally bioavailable drug in humans. This is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
A hypothetical analysis of a library of this compound derivatives might involve the following assessments:
| Compound ID | Structure | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Passes Lipinski's Rules? |
| Parent | This compound | 177.20 | 0.5 | 1 | 4 | - | - | Yes |
| Derivative A | (Hypothetical) | 350.45 | 3.2 | 2 | 5 | 0.35 | 4.5 | Yes |
| Derivative B | (Hypothetical) | 480.60 | 5.5 | 1 | 6 | 0.28 | 2.8 | No |
| Derivative C | (Hypothetical) | 320.38 | 2.8 | 1 | 4 | 0.42 | 5.1 | Yes |
This table is illustrative and based on hypothetical data.
Such an analysis would enable researchers to prioritize derivatives with favorable drug-like properties for further preclinical development. The goal is to identify compounds that not only have high potency but also possess the physicochemical properties necessary for becoming a successful drug.
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Profiles and Mechanistic Investigations
Research into the pyrazolopyrimidine scaffold has revealed its potential to inhibit two major families of kinases: Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TKs).
CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle. nih.gov Their dysregulation is a common feature in cancer, making them an attractive target for anticancer drug development. The pyrazolo[4,3-d]pyrimidine and the related pyrazolo[3,4-d]pyrimidine scaffolds have been identified as potent inhibitors of CDKs. nih.govresearchgate.net
Compounds based on the pyrazolopyrimidine core have demonstrated significant and specific inhibitory activity against the CDK2/cyclin A complex. nih.govnih.gov CDK2, when complexed with its regulatory partner cyclin A, plays a critical role in the S phase of the cell cycle. Inhibition of this complex can lead to cell cycle arrest and apoptosis. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with various derivatives showing activity in the nanomolar to micromolar range against CDK2/cyclin A. nih.govnih.gov
Table 1: Inhibitory Activity of Representative Pyrazolopyrimidine Derivatives against CDK2/cyclin A2
| Compound ID | Scaffold Type | IC50 (µM) |
|---|---|---|
| Derivative 13 | Pyrazolo[4,3-e] nih.govnih.govekb.egtriazolo[1,5-c]pyrimidine | 0.081 ± 0.004 |
| Derivative 14 | Pyrazolo[3,4-d]pyrimidine-thioglycoside | 0.057 ± 0.003 |
| Derivative 15 | Pyrazolo[3,4-d]pyrimidine-thioglycoside | 0.119 ± 0.007 |
| Sorafenib (Control) | - | 0.184 ± 0.01 |
Data sourced from a study on novel pyrazolopyrimidine derivatives, presented for illustrative purposes of the scaffold's potential. nih.gov
The primary mechanism by which pyrazolopyrimidine compounds inhibit CDKs is through ATP-competitive binding. nih.gov Because the pyrazolopyrimidine scaffold acts as a bioisostere of adenine (B156593), it can fit into the ATP-binding pocket of the kinase. nih.govnih.gov This is supported by co-crystal structures of related pyrazolo[4,3-d]pyrimidine inhibitors with CDK2, which confirm a competitive mode of inhibition. nih.gov Molecular docking studies further show that these compounds form key hydrogen bonds with hinge region residues, such as Leu83, mimicking the interaction of ATP's adenine ring. nih.govmdpi.com While allosteric binding sites (sites other than the ATP pocket) have been identified on CDK2, the pyrazolopyrimidine class of inhibitors consistently demonstrates an ATP-competitive mechanism of action. nih.gov
The EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling pathways controlling cell growth and division. Overexpression or mutation of EGFR is a driving factor in several cancers. The pyrazolo[3,4-d]pyrimidine scaffold is a versatile and important building block for potent EGFR-TK inhibitors. nih.govtandfonline.com
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine class have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M. nih.govresearchgate.net The T790M mutation is a common cause of acquired resistance to first-generation EGFR inhibitors. The ability of certain pyrazolopyrimidine compounds to inhibit this resistant mutant makes them promising candidates for further development. nih.gov
Table 2: Inhibitory Activity of a Representative Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b)
| Target Enzyme | IC50 (µM) |
|---|---|
| Wild-Type EGFR (EGFRWT) | 0.016 |
| Mutant EGFR (EGFRT790M) | 0.236 |
Data from a study on novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. nih.govresearchgate.net
Molecular docking and binding studies have provided insight into how pyrazolopyrimidine compounds interact with the EGFR tyrosine kinase domain. The mechanism is ATP-competitive, with the core scaffold occupying the adenine-binding region of the ATP pocket. nih.govtandfonline.comnih.gov
Key interactions typically include:
Adenine Mimicry : The 1H-pyrazolo[3,4-d]pyrimidine nucleus fits into the adenine pocket, forming a crucial hydrogen bond with the backbone of Met793 in the hinge region. nih.gov
Hydrophobic Interactions : Different substituents on the pyrazolopyrimidine core extend into two hydrophobic pockets within the binding site. A phenyl ring or other hydrophobic group can occupy hydrophobic region I, forming interactions with residues like Leu718 and Val726. nih.govnih.gov Another hydrophobic tail can occupy hydrophobic region II. tandfonline.comnih.gov
Linker Interactions : Linker moieties connecting the core to other parts of the inhibitor can form additional hydrogen bonds that enhance binding affinity. nih.gov
This binding mode effectively blocks ATP from accessing the kinase, thereby inhibiting its catalytic function and downstream signaling. nih.gov
Adenosine (B11128) Receptor Modulation
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established modulator of adenosine receptors, a family of G protein-coupled receptors crucial in various physiological processes. Derivatives of this scaffold have been extensively studied for their potential as receptor antagonists.
Research into a series of 7-aminopyrazolo[4,3-d]pyrimidine derivatives has revealed significant affinity for human A1 and A2A adenosine receptors (AR). Modifications at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine ring are pivotal in tuning the affinity and selectivity towards these receptor subtypes. For instance, compounds featuring a 2-furyl or 5-methylfuran-2-yl moiety at position 5, combined with a benzyl or substituted-benzyl group at position 2, have demonstrated high affinity. nih.gov
Several of these derivatives exhibit nanomolar affinity for the human A2A adenosine receptor, with slightly lower affinity for the A1 subtype, resulting in varying degrees of A2A versus A1 selectivity. nih.gov One notable derivative, 2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl)-7-aminopyrazolo[4,3-d]pyrimidine, showed the highest affinities for both hA2A and hA1 receptors, with Ki values of 3.62 nM and 18 nM, respectively. nih.gov Its 2-(2-hydroxybenzyl) analog also displayed high affinity for the hA2A receptor (Ki=5.26 nM) and was 22-fold more selective for this subtype over the hA1 receptor. nih.gov These findings highlight the potential to achieve high affinity and selectivity through strategic structural modifications.
Table 1: Affinity of Selected 7-Aminopyrazolo[4,3-d]pyrimidine Derivatives for Human A1 and A2A Adenosine Receptors
| Compound | R2 Group | R5 Group | hA1 AR Ki (nM) | hA2A AR Ki (nM) | Selectivity (A1/A2A) |
| 25 | 2-methoxybenzyl | 5-methylfuran-2-yl | 18 | 3.62 | 4.97 |
| 26 | 2-hydroxybenzyl | 5-methylfuran-2-yl | 116 | 5.26 | 22.05 |
Data sourced from a study on 7-aminopyrazolo[4,3-d]pyrimidine derivatives. nih.gov
Functional assays, such as cAMP assays, have confirmed that potent derivatives of the 7-aminopyrazolo[4,3-d]pyrimidine scaffold act as antagonists at both A1 and A2A adenosine receptors. nih.gov For example, the compound with the highest affinity for both receptors (Ki = 3.62 nM for hA2A and 18 nM for hA1) behaved as a potent antagonist at both. nih.gov The antagonistic activity is a key characteristic of this class of compounds, which function by blocking the signal transduction pathways normally initiated by the endogenous agonist, adenosine. nih.gov
Other Enzymatic Targets (e.g., Phosphodiesterase, Xanthine (B1682287) Oxidase, Purine-Nucleoside Phosphorylase)
While adenosine receptors are a primary target, the broader class of pyrazolopyrimidines, as bioisosteres of purines, has been investigated for interactions with other enzymatic targets.
Phosphodiesterase (PDE): There is limited specific information available regarding the direct inhibition of phosphodiesterases by 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine. However, the structural similarity to purines suggests potential interactions that warrant further investigation.
Xanthine Oxidase (XO): The isomeric pyrazolo[3,4-d]pyrimidine scaffold, closely related to allopurinol, has been extensively studied for its inhibitory effects on xanthine oxidase. semanticscholar.orgmsu.runih.govnih.gov These compounds can act as competitive inhibitors of the enzyme, which is responsible for the oxidation of hypoxanthine and xanthine. semanticscholar.orgmsu.ru For example, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was identified as a potent competitive inhibitor of xanthine oxidase. msu.ru Given the structural analogy, it is plausible that pyrazolo[4,3-d]pyrimidines could also interact with the active site of xanthine oxidase, although specific inhibitory data for the N,N-dimethyl derivative is not prevalent.
Purine-Nucleoside Phosphorylase (PNP): Purine (B94841) nucleoside phosphorylase is another key enzyme in the purine salvage pathway. drugbank.com While direct evidence for this compound is scarce, other related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazaguanines), have been synthesized and evaluated as potent, competitive, and reversible inhibitors of human PNP. nih.gov The ability of purine analogs to inhibit PNP suggests that pyrazolopyrimidines could be potential candidates for interaction with this enzyme.
Molecular Recognition and Binding Site Analysis
Molecular modeling and docking studies have provided significant insights into how pyrazolo[4,3-d]pyrimidine derivatives bind to their biological targets, particularly adenosine receptors. These studies help rationalize observed structure-activity relationships (SAR). nih.gov
The binding of pyrazolopyrimidine derivatives within the active site of receptors like the A1 and A2A adenosine receptors is stabilized by specific hydrogen bonds. Molecular docking investigations suggest that the pyrazolo[4,3-d]pyrimidine core can form crucial hydrogen bond interactions with key amino acid residues. For related pyrazolo[3,4-d]pyrimidine scaffolds targeting kinases, the pyrimidine (B1678525) moiety is often oriented into the adenine binding region, where it forms hydrogen bonds with residues such as Met793 in the EGFR kinase domain. rsc.orgsemanticscholar.org Similar interactions are hypothesized for adenosine receptors, where the nitrogen atoms of the heterocyclic system act as hydrogen bond acceptors, mimicking the interactions of the natural ligand, adenosine. nih.gov
Beyond hydrogen bonding, molecular recognition is heavily influenced by hydrophobic and π-stacking interactions. Substituents on the pyrazolo[4,3-d]pyrimidine core play a critical role in engaging with hydrophobic pockets within the receptor's binding site. nih.gov In the context of adenosine receptors, lipophilic groups introduced at various positions on the bicyclic scaffold can occupy hydrophobic regions, thereby enhancing binding affinity. nih.gov For instance, docking studies on A2A AR reveal that benzyl groups at the 2-position can fit into a hydrophobic pocket. nih.gov The aromatic nature of the pyrazolopyrimidine core and its substituents also allows for favorable π-stacking interactions with aromatic residues like phenylalanine in the active site, further stabilizing the ligand-receptor complex. semanticscholar.org
Elucidation of Specific Cellular Pathways Affected by the Compound
Derivatives of the pyrazolopyrimidine scaffold have demonstrated significant effects on cell proliferation by modulating cell cycle progression and inducing programmed cell death, or apoptosis. ekb.egacs.org These effects are often a direct consequence of inhibiting kinases that are critical for cell cycle control.
Several studies on pyrazolo[3,4-d]pyrimidine compounds have shown an ability to arrest the cell cycle at various phases. For instance, one derivative was found to cause cell cycle arrest at the S and G2/M phases in cancer cell lines. nih.gov Another study reported a compound inducing a significant increase in the Pre-G1 cell population, an indicator of apoptotic cells, and arrest at the G0/G1 phase. nih.govrsc.org A separate pyrazolo[3,4-d]pyrimidine, acting as a Src inhibitor, was shown to induce G0/G1 phase arrest in Jurkat cells. nih.gov
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.gov This process is often initiated through the inhibition of survival signaling pathways. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can trigger apoptosis through several mechanisms:
Caspase Activation : Treatment of natural killer (NK) cell leukemia models with a pyrazolo[3,4-d]pyrimidine compound led to an increase in active caspase 3/7 levels, indicating activation of the execution phase of apoptosis. nih.gov
Modulation of Bcl-2 Family Proteins : A pyrazolo[3,4-d]pyrimidine derivative was found to increase the BAX/Bcl-2 ratio by 8.8-fold, promoting a pro-apoptotic state. nih.gov
p27 Nuclear Stabilization : In mesothelioma cells, pyrazolo[3,4-d]pyrimidine SRC inhibitors induced apoptosis by increasing the nuclear stability of the cyclin-dependent kinase inhibitor p27, a crucial tumor-suppressive protein. nih.gov
| Compound Class | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | HCT-116 | Arrest at S and G2/M phases | Increased BAX/Bcl-2 ratio | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | HCT | Arrest at G0/G1 phase, Increased Pre-G1 population | Apoptosis induction | nih.govrsc.org |
| Pyrazolo[3,4-d]pyrimidine (Src Inhibitor) | Jurkat | Arrest at G0/G1 phase | Increased Annexin V positive cells | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (Src Inhibitor) | Mesothelioma Cells | Not specified | p27 nuclear stabilization | nih.gov |
The immunomodulatory effects of pyrazolo[4,3-d]pyrimidines are closely linked to their anti-inflammatory properties. By targeting signaling pathways within immune cells like macrophages, these compounds can regulate the production and release of key signaling molecules that orchestrate the immune response.
Research into the pyrazolo[4,3-d]pyrimidine scaffold has identified potent anti-inflammatory agents. A study involving a series of novel pyrazolo[4,3-d]pyrimidine compounds demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
One particularly potent compound from this series, compound 4e , was shown to decrease the production of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Further investigation revealed that the mechanism of action for compound 4e involves the suppression of the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This pathway is a critical upstream regulator of the inflammatory response, and its inhibition prevents the transcriptional activation of numerous inflammatory genes. The in vivo efficacy of compound 4e was also confirmed in a mouse model of acute lung injury, highlighting the therapeutic potential of this scaffold in treating inflammatory conditions. nih.gov
| Mediator | IC₅₀ (μM) | Signaling Pathway Affected | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | 2.64 | TLR4/p38 MAPK | nih.gov |
| Interleukin-6 (IL-6) | 4.38 | TLR4/p38 MAPK | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | 5.63 | TLR4/p38 MAPK | nih.gov |
Bioisosteric Relationships with Endogenous Purines
The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physicochemical properties to retain or enhance biological activity, is central to the design of pyrazolopyrimidine-based drugs. nih.gov The pyrazolo[4,3-d]pyrimidine nucleus is considered a bioisostere of the natural purine ring system, particularly adenine. nih.govrsc.org
This structural mimicry is the reason for the scaffold's broad activity as a kinase inhibitor. unisi.it Adenosine triphosphate (ATP), the phosphate-donating substrate for all kinases, contains an adenine moiety. The pyrazolopyrimidine core mimics the size, shape, and hydrogen-bonding pattern of adenine, allowing it to competitively bind in the ATP-binding pocket of kinases. nih.govrsc.org The arrangement of nitrogen atoms in the fused rings can form the same critical hydrogen bonds with the kinase hinge region that adenine does, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins. nih.govrsc.org
This bioisosteric replacement is a powerful strategy in medicinal chemistry. It has been used to develop numerous kinase inhibitors for cancer therapy and other diseases by modifying the basic purine-like scaffold to achieve greater potency, selectivity, and improved pharmacokinetic properties compared to first-generation inhibitors. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Molecular docking simulations are instrumental in predicting how a ligand, such as a pyrazolopyrimidine derivative, will bind within the active site of a protein target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. nih.govrsc.org For instance, in studies involving pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), docking simulations have been employed to elucidate their binding modes. nih.govresearchgate.net These simulations often reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for the inhibitor's potency. nih.gov
A typical docking study on a pyrazolo[3,4-d]pyrimidine derivative targeting a kinase like CDK2 would involve preparing the 3D structures of both the ligand and the protein. The ligand is then placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to evaluate each pose, providing a prediction of the binding affinity. For example, studies on related compounds have shown that the pyrazolopyrimidine core can act as a bioisostere of adenine (B156593), forming hydrogen bonds with key residues in the ATP-binding pocket of kinases. nih.gov
Illustrative Data from a Study on Related Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors:
| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Derivative A | CDK2 | -9.8 | LEU83, GLU81, LYS33 |
| Derivative B | CDK2 | -9.5 | LEU83, ASP86 |
| Derivative C | CDK2 | -9.2 | ILE10, VAL18 |
Note: The data in this table is illustrative and based on findings for related pyrazolo[3,4-d]pyrimidine compounds, not 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method can be used to screen for novel ligands with a pyrazolopyrimidine scaffold. In a virtual screening workflow, a library of compounds is docked against a target protein, and the resulting poses are scored and ranked based on their predicted binding affinities. The top-ranked compounds are then selected for further experimental testing. This approach has been successfully applied to identify novel inhibitors for various kinases from large compound databases.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the positions and velocities of the particles in the system vary with time.
For a complex of a pyrazolopyrimidine inhibitor and a target kinase, an MD simulation can reveal:
The stability of the binding pose predicted by docking.
The flexibility of different regions of the protein and the ligand.
The role of water molecules in mediating the protein-ligand interaction.
The conformational changes in the protein upon ligand binding.
For example, MD simulations have been used to assess the stability of the binding of pyrazolopyrimidine derivatives to the PIM-1 kinase, confirming that the predicted binding modes are stable throughout the simulation. nih.gov
Interaction Energy Fingerprints (IEFs) Analysis
By calculating the interaction energies (both van der Waals and electrostatic) between the ligand and each residue in the protein's binding site over the course of an MD simulation, a "fingerprint" of the interaction is generated. This can be invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective inhibitors. nih.gov While no specific IEF studies on this compound were found, this technique is broadly applicable to understanding ligand-protein interactions.
Free Energy Perturbation (FEP) and Binding Energy Calculations
FEP is a computationally expensive but highly accurate method for predicting the relative potencies of drug candidates. nih.govvu.nl It can be used to guide lead optimization by predicting the effect of small chemical modifications on the binding affinity. For example, FEP could be used to predict whether adding a methyl group to a particular position on the pyrazolopyrimidine scaffold would increase or decrease its binding affinity to a target kinase.
Advanced Characterization and Spectroscopic Analysis
X-ray Crystallography for Precise Structural Determination of the Compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure-activity relationships.
While a specific crystal structure for 1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine is not widely reported in publicly available literature, analysis of closely related pyrazolo[3,4-d]pyrimidine derivatives provides significant insight into its expected solid-state conformation. mdpi.com For instance, X-ray analysis of similar scaffolds reveals that the fused pyrazolopyrimidine ring system is typically planar. mdpi.com The crystal structure of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was confirmed by X-ray diffraction, establishing its precise molecular geometry and confirming the regioselectivity of its synthesis. mdpi.com
In a crystallographic study of this compound, it would be expected that the data would confirm the planarity of the bicyclic core. Key structural parameters that would be determined include:
The precise bond lengths of the C-N, C=N, and C-C bonds within the rings.
The bond angles, defining the geometry of the fused five- and six-membered rings.
The conformation of the exocyclic amine group and the methyl substituents.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which can influence crystal packing and physical properties. mdpi.com
| Parameter | Expected Observation | Significance |
| Ring System | Planar fused pyrazolo[4,3-d]pyrimidine core | Confirms the aromatic character and rigid structure of the scaffold. |
| Bond Lengths | Intermediate between single and double bonds for ring systems | Provides insight into electron delocalization within the heterocyclic system. |
| Hydrogen Bonding | Potential for intermolecular N-H···N hydrogen bonds | Dictates crystal packing, solubility, and melting point. |
| Substituent Orientation | Defined positions of methyl and amine groups | Confirms the specific isomer and its stereochemistry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the identity, structure, and purity of this compound. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
Based on analyses of similar pyrazolopyrimidine structures, the expected NMR data can be predicted. cdnsciencepub.comrsc.orgmdpi.comsemanticscholar.orgrsc.org
¹H NMR:
Methyl Groups: Two distinct singlets would be expected for the two methyl groups. The N1-methyl group would likely appear in the δ 3.5-4.0 ppm range, while the C3-methyl group would be slightly upfield, typically in the δ 2.5-3.0 ppm range. mdpi.com
Pyrimidine (B1678525) Proton: A singlet corresponding to the C5-H proton on the pyrimidine ring would be expected, likely in the downfield region (δ 8.0-8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms. mdpi.com
Amine Protons: A broad singlet for the -NH₂ protons would be observed, the chemical shift of which is highly dependent on solvent and concentration. This peak would be exchangeable with D₂O. rsc.org
¹³C NMR:
Methyl Carbons: Resonances for the two methyl carbons would appear in the aliphatic region of the spectrum.
Ring Carbons: The carbon atoms of the heterocyclic rings would resonate in the aromatic/heteroaromatic region (typically δ 100-160 ppm). The specific shifts would confirm the fusion of the pyrazole (B372694) and pyrimidine rings. cdnsciencepub.comrsc.orgrsc.org
The purity of the compound is assessed by the absence of unexpected signals in both the ¹H and ¹³C NMR spectra.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N1-CH₃ (¹H) | 3.5 - 4.0 | Singlet | Attached to an electron-withdrawing nitrogen atom in a heteroaromatic system. |
| C3-CH₃ (¹H) | 2.5 - 3.0 | Singlet | Attached to a carbon atom within the pyrazole ring. |
| C5-H (¹H) | 8.0 - 8.5 | Singlet | Aromatic proton in an electron-deficient pyrimidine ring. |
| -NH₂ (¹H) | Variable | Broad Singlet | Labile protons of the primary amine group; exchangeable with D₂O. |
| Methyl (¹³C) | 15 - 40 | Quartet (in coupled) | Aliphatic carbons. |
| Ring (¹³C) | 100 - 160 | Various | Carbons within the heteroaromatic fused-ring system. |
To investigate how this compound interacts with biological targets such as proteins, advanced NMR techniques are employed. These methods can identify binding events and map the interaction interface at an atomic level. researchgate.netnih.gov
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein receptor. Protons on the ligand that receive saturation transfer from the protein will show a decreased signal intensity, effectively mapping the binding epitope. researchgate.net
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein. It is highly sensitive for screening compound libraries and identifying binders. researchgate.net
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This protein-observed experiment requires an isotopically labeled (¹⁵N) protein. Upon addition of the ligand, chemical shift perturbations (CSPs) of specific amide signals in the protein's HSQC spectrum indicate which amino acid residues are involved in the binding event or undergo a conformational change. nih.gov
These techniques are crucial for structure-based drug design, providing insights into how the compound orients itself within a protein's binding site. dntb.gov.ua
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. rsc.org
For this compound (C₇H₉N₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.
Calculated Exact Mass: 163.08579 g/mol .
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak (M⁺ or [M+H]⁺). The fragmentation pattern provides structural information. Expected fragmentation pathways for pyrazolopyrimidines often involve the sequential loss of small, stable molecules or radicals from the parent structure. sapub.org
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 164.0936 | Protonated molecular ion (common in ESI-MS). |
| M⁺ | 163.0858 | Molecular ion (common in EI-MS). |
| [M-CH₃]⁺ | 148 | Loss of a methyl radical from the parent ion. |
| [M-NH₂]⁺ | 147 | Loss of an amino radical. |
| [M-HCN]⁺ | 136 | Loss of hydrogen cyanide from the pyrimidine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3500 |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=N / C=C | Ring Stretching | 1400 - 1600 |
The presence of sharp bands in the 3100-3500 cm⁻¹ region would be strong evidence for the N-H stretches of the primary amine. rsc.org The complex pattern of bands in the 1400-1600 cm⁻¹ region, often called the fingerprint region, would be characteristic of the fused heteroaromatic ring system. rsc.orgrsc.org
Spectroscopic Probes and Fluorescent Labeling for Biological Investigations
Pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, structurally related to the title compound, have been investigated as fluorophores for applications in materials science and biological imaging. rsc.org The inherent electronic properties of these N-heteroaromatic systems make them promising candidates for the development of fluorescent probes. nih.gov
While this compound itself may not be strongly fluorescent, its structure serves as a core that can be chemically modified to create potent spectroscopic probes. This can be achieved by:
Conjugation to a Fluorophore: The amine group provides a reactive handle for covalent attachment to a known fluorescent dye. This allows the pyrazolopyrimidine moiety to act as a targeting group, directing the fluorophore to a specific biological location or protein.
Structural Modification: Extending the π-conjugated system of the pyrazolopyrimidine core, for example, by adding aryl or other unsaturated groups, can induce or enhance fluorescence. The photophysical properties (absorption/emission wavelengths, quantum yield) can be tuned through strategic chemical modifications. nih.gov
Such fluorescently labeled derivatives are invaluable for biological investigations, enabling real-time visualization of cellular processes, protein localization, and ligand-target engagement through techniques like fluorescence microscopy and flow cytometry. nih.gov
Preclinical Research Trends and Translational Potential
Role in Drug Discovery Programs as Lead Compounds
Research programs frequently utilize the pyrazolopyrimidine core to generate libraries of compounds for screening against specific therapeutic targets. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. rsc.orgrsc.org The scaffold's versatility allows for systematic chemical modifications, facilitating structure-activity relationship (SAR) studies to fine-tune properties like potency and selectivity. nih.gov The ability to readily modify the core structure has led to the identification of lead compounds targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Colony-Stimulating Factor 1 Receptor (CSF-1R). nih.govrsc.orgrsc.org
| Pyrazolopyrimidine Scaffold | Target Kinase(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Cancer | rsc.orgrsc.org |
| Pyrazolo[3,4-d]pyrimidine | EGFR, STAT3 | Cancer | rsc.org |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR, VEGFR2 | Cancer | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | CSF-1R | Glioblastoma | rsc.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | CDK2, HER2, Bcr-Abl | Cancer (Breast, Leukemia) | nih.gov |
Strategies for Optimizing Pharmacological Profiles
Once a pyrazolopyrimidine-based lead compound is identified, extensive chemical optimization is undertaken to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. A primary strategy involves detailed structure-activity relationship (SAR) studies, where systematic modifications are made to the scaffold to understand their effect on biological activity. nih.govnih.gov
Key optimization strategies include:
Modification of Substitution Patterns: Researchers strategically add or alter chemical groups at various positions on the pyrazolopyrimidine ring. For example, introducing a substituted imidazole (B134444) ring was found to remarkably increase the anticancer activity of certain pyrazolo[3,4-d]pyrimidine derivatives by occupying a key hydrophobic pocket in the target enzyme. rsc.orgnih.gov Similarly, linking different moieties to occupy hydrophobic regions of the ATP-binding site is a common approach to enhance inhibitory activity against targets like EGFR. rsc.orgnih.gov
Improving Physicochemical Properties: A significant challenge in drug development is poor aqueous solubility, which can hinder a compound's clinical translation. unisi.it The prodrug approach is a successful strategy to overcome this limitation. For pyrazolo[3,4-d]pyrimidines, researchers have developed prodrugs by attaching a solubilizing moiety (like N-methylpiperazine) to the secondary amino group at the C4 position via a linker that is cleaved in vivo. unisi.it This approach has been shown to improve aqueous solubility and result in a favorable pharmacokinetic profile. unisi.it
Enhancing Selectivity: To minimize off-target effects, medicinal chemists aim to improve the selectivity of lead compounds. By exploring different pyrazolopyrimidine cores and their substituents, it is possible to direct the activity towards specific kinase isoforms or families. For instance, investigations into 4-amino and 6-methylamino-1H-pyrazolo[3,4-d]pyrimidine cores revealed that compounds derived from the latter preferentially target receptor tyrosine kinases (RTKs). rsc.org
| Strategy | Objective | Example Outcome | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Identification of terminal hydrophobic rings as crucial for EGFR TK inhibition. | nih.gov |
| Prodrug Synthesis | Improve aqueous solubility and pharmacokinetics | Created prodrugs with better solubility and efficacy compared to the parent drug. | unisi.it |
| Core Scaffold Modification | Direct target selectivity | 6-methylamino-1H-pyrazolo[3,4-d]pyrimidine core showed preferential targeting of RTKs. | rsc.org |
| Bioisosteric Replacement | Maintain essential binding interactions | Replacing a purine (B94841) scaffold with pyrazolo[3,4-d]pyrimidine retained key hydrogen bonds with the target kinase. | rsc.org |
Development of Multi-Target Directed Ligands Based on the Pyrazolopyrimidine Scaffold
The complexity of diseases such as cancer, which often involve multiple dysregulated signaling pathways, has spurred the development of multi-target directed ligands (MTDLs). rsc.org These are single molecules designed to interact with two or more distinct biological targets, potentially offering better efficacy and a lower likelihood of drug resistance. The pyrazolopyrimidine scaffold is well-suited for designing MTDLs because its structural features can be exploited to achieve activity against multiple targets. nih.gov
By preserving the principal pharmacophores of different kinase inhibitors within a single pyrazolopyrimidine-based molecule, researchers have successfully created dual inhibitors. For example, novel pyrazolopyrimidine analogues have been designed to concurrently inhibit EGFR and STAT3, two key proteins involved in cancer cell growth and survival. rsc.org Another study reported the development of phenylpyrazolo[3,4-d]pyrimidine-based compounds that act as dual EGFR and VEGFR2 inhibitors. nih.gov The rationale is that simultaneously blocking multiple oncogenic targets can lead to a more profound therapeutic effect. nih.gov
| Compound Series | Simultaneous Targets | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Pyrazolopyrimidine analogues (6a-l) | EGFR and STAT3 | Cancer | rsc.org |
| Phenylpyrazolo[3,4-d]pyrimidine analogues | EGFR and VEGFR2 | Cancer | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (68) | FYN, BLK, LYN | B- and T-cell tumors | nih.gov |
Emerging Therapeutic Areas for Pyrazolopyrimidine-Based Compounds
Emerging and established therapeutic applications include:
Oncology: This is the most prominent area, with compounds targeting kinases involved in glioblastoma, breast cancer, lung cancer, and leukemia. nih.govnih.govrsc.org A notable example is Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK) approved for treating B-cell lymphomas. rsc.org
Virology and Microbiology: Various pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antiviral, antibacterial, and antifungal agents. nih.gov
Central Nervous System (CNS) Disorders: The scaffold has been investigated for developing CNS-modulating agents and as potential antagonists for the corticotropin-releasing factor (CRF-1) receptor, which is implicated in psychiatric disorders. nih.govresearchgate.net
Inflammatory Diseases: Anti-inflammatory properties have been reported for certain pyrazolopyrimidine derivatives. nih.gov
Metabolic and Cardiovascular Conditions: Sildenafil, a well-known pyrazolo[4,3-d]pyrimidin-7-one derivative, is used for the treatment of male erectile dysfunction and pulmonary arterial hypertension through its action as a phosphodiesterase 5 (PDE5) inhibitor. researchgate.net Other derivatives are being explored for managing conditions like type II diabetes. nih.gov
Autophagy Inhibition: In a novel therapeutic strategy, pyrazolopyrimidine sulfamates were discovered as inhibitors of ATG7, an enzyme essential for autophagy, a cellular process that can promote tumor cell survival. researchgate.net
The continued exploration of the vast chemical space around the pyrazolopyrimidine scaffold promises to uncover new therapeutic agents for a multitude of diseases.
Conclusion and Future Research Directions
Synthesis and Design Challenges in Pyrazolopyrimidine Chemistry
The construction and functionalization of the pyrazolopyrimidine core present considerable synthetic hurdles. The specific arrangement of nitrogen atoms in isomers like the pyrazolo[4,3-d] system dictates the reactivity and potential synthetic routes. Key challenges include controlling regioselectivity during ring formation and subsequent substitutions, achieving desired stereochemistry, and ensuring scalability of complex multi-step syntheses. researchgate.netderpharmachemica.com
One of the primary difficulties lies in the orthogonal functionalization of the fused pyrazole (B372694) and pyrimidine (B1678525) rings, which is crucial for systematically exploring structure-activity relationships (SAR). rsc.org For instance, palladium-catalyzed cross-coupling reactions are often employed to introduce diverse moieties at specific positions, but these reactions require careful optimization of catalysts, ligands, and reaction conditions to avoid side reactions and achieve high yields. rsc.org Furthermore, issues such as poor solubility of intermediates and the need for harsh reaction conditions can limit the diversity of accessible analogs. nih.gov To overcome these obstacles, researchers are increasingly turning to innovative synthetic methodologies. Microwave-assisted synthesis, for example, has emerged as a valuable tool, offering accelerated reaction times, higher yields, and a reduced environmental footprint compared to conventional heating methods. nih.gov
| Challenge | Potential Solution / Innovation | Research Focus |
| Regiocontrol | Pre-functionalization of precursors; use of directing groups | Development of novel starting materials and catalysts. |
| Scaffold Diversity | Combinatorial chemistry; diversity-oriented synthesis | High-throughput synthesis and screening of compound libraries. rsc.org |
| Reaction Conditions | Microwave-assisted synthesis; flow chemistry | Greener and more efficient synthetic protocols. nih.gov |
| Solubility Issues | Introduction of solubilizing groups (e.g., morpholine) | Design of derivatives with improved physicochemical properties. nih.gov |
| Scalability | Optimization of reaction parameters; development of one-pot procedures | Process chemistry and scale-up for potential clinical candidates. |
Innovations in Target Identification and Validation
Identifying the specific biological targets of novel compounds is a critical step in drug discovery. While the pyrazolopyrimidine scaffold is known to target kinases, the precise target(s) of a new derivative are often unknown. nih.govnih.gov Traditional target-centric approaches are being complemented by more innovative, unbiased methods. rsc.org
A powerful emerging strategy is the use of phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target. rsc.orgnih.gov This "biology-driven" approach can uncover unexpected therapeutic applications and novel mechanisms of action. rsc.org Once a compound shows interesting activity in a phenotypic assay, target deconvolution is performed. This can involve a variety of techniques:
Kinome Screening: Profiling the compound against a large panel of kinases to identify which ones it inhibits. rsc.org
Affinity-Based Proteomics: Using the compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
Genetic Approaches: Employing techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.
For instance, an iterative process of designing, synthesizing, and screening small libraries of pyrazolo[3,4-d]pyrimidines against glioblastoma cells led to the identification of Colony Stimulating Factor-1 Receptor (CSF-1R) as the primary target, a finding that would have been difficult to predict from the outset. rsc.orgrsc.org Furthermore, molecular docking studies are routinely used to predict and rationalize the binding modes of these compounds within the active sites of potential targets, guiding further optimization. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of new chemical entities, including those based on the pyrazolopyrimidine scaffold. mdpi.com These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating the drug discovery timeline and reducing costs. mdpi.commdpi.com
Virtual Screening: Deep learning models can screen massive virtual libraries of compounds far more quickly than traditional methods, identifying molecules with a high probability of binding to a specific target. mdpi.comnih.gov An AI-powered screening approach was successfully used to identify a novel pyrazolo[1,5-a]pyrimidine (B1248293) derivative that inhibits the dimerization of Toll-like receptor 4 (TLR4), a key target in inflammatory diseases. nih.gov
De Novo Design: Generative AI models can design entirely new molecules optimized for desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com
QSAR and Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity of hypothetical compounds based on their chemical structure, helping chemists prioritize which molecules to synthesize. mdpi.com Atom-based 3D-QSAR models have been successfully applied to pyrazole analogs to guide the development of new inhibitors. mdpi.com
These computational approaches allow researchers to explore chemical space more efficiently, focusing laboratory efforts on the most promising candidates and providing valuable insights for the rational design of next-generation pyrazolopyrimidine-based drugs. mdpi.comnih.gov
Prospects for Novel Pyrazolopyrimidine-Based Chemical Probes and Therapeutics
The inherent versatility of the pyrazolopyrimidine scaffold ensures its continued relevance in the development of both therapeutic agents and chemical probes. While kinase inhibition in cancer remains a major focus, the scope of applications is expanding. nih.govnih.gov
Therapeutic Prospects: The future of pyrazolopyrimidine-based therapeutics lies in the design of more selective and potent derivatives to address challenges like acquired drug resistance and off-target effects. nih.gov Research is expanding beyond oncology into areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.netresearchgate.net The development of multi-target inhibitors, which can simultaneously engage several key proteins in a disease pathway, is a particularly promising strategy for complex conditions like cancer. mdpi.comnih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as multi-target inhibitors of Lyn, Fyn, and Blk kinases for lymphoma treatment. nih.gov
Chemical Probe Development: High-affinity, selective pyrazolopyrimidine derivatives are ideal candidates for development as chemical probes to investigate biological systems. These probes can be modified to serve various functions:
Imaging Agents: By incorporating a radionuclide like fluorine-18, pyrazolopyrimidine ligands can be transformed into PET (Positron Emission Tomography) imaging agents. nih.gov Such probes have been developed to visualize the translocator protein (TSPO), a biomarker for neuroinflammation, allowing for non-invasive diagnosis and monitoring of neurological diseases. nih.gov
Target Engagement Tools: Attaching a fluorescent dye or a biotin (B1667282) tag allows for the direct visualization of the compound interacting with its target inside cells, confirming target engagement and elucidating mechanism of action.
The continued exploration of the pyrazolopyrimidine chemical space, aided by innovations in synthesis, target identification, and computational design, promises a new generation of sophisticated molecules for treating human disease and unraveling the complexities of biology. mdpi.com
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and regioselectivity (e.g., methoxy groups at 2.5–4.0 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves regioselectivity and confirms 3D conformation (e.g., CCDC 967390 for analogous derivatives) .
How can reaction conditions be optimized for higher yield in synthesizing derivatives?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reactivity of intermediates .
- Catalysts : Pd/C for efficient nitro reduction and microwave-assisted cyclization to reduce reaction time .
- Temperature Control : Heating under reflux (80–120°C) improves cyclization efficiency, while inert atmospheres prevent oxidation .
What strategies address contradictory data in biological activity assessments?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl at the 2-position) to identify critical functional groups .
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., kinase inhibition IC₅₀ values) .
- Control Experiments : Replicate studies under identical conditions to isolate variables (e.g., solvent purity, cell line selection) .
What safety protocols are recommended when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., BBr₃) .
- First Aid : Immediate rinsing with water for exposure and consultation with a physician .
How does X-ray crystallography resolve regioselectivity in pyrazolo-pyrimidine derivatives?
Q. Advanced
- Crystal Structure Analysis : Determines bond angles and substituent positions (e.g., 6-(4-chlorophenyl)-2-methyl-3-phenyl derivative in CCDC 967390) .
- Regiochemical Confirmation : Validates cyclization patterns and avoids misassignment of nitro/amino groups .
What are the challenges in demethylation reactions during derivative synthesis?
Q. Advanced
- Reagent Sensitivity : BBr₃ requires anhydrous conditions and low temperatures (−78°C) to prevent over-demethylation .
- Side Reactions : Competing ester hydrolysis or ring-opening requires careful monitoring via TLC .
How does substituent variation at the 2-position influence physicochemical properties?
Q. Basic
- Hydrophobicity : Aryl groups (e.g., 4-fluorophenyl) increase logP, affecting membrane permeability .
- Electron Effects : Methoxy groups enhance electron density, stabilizing intermediates during nucleophilic substitution .
How do computational methods support the design of new derivatives?
Q. Advanced
- Molecular Docking : Predict binding affinities to targets (e.g., kinase ATP-binding pockets) using software like AutoDock .
- DFT Calculations : Optimize geometries and predict reaction pathways (e.g., transition states in cyclization) .
How to address solubility issues in biological assays for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
